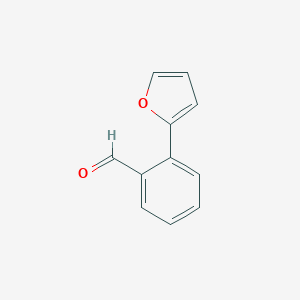

2-(Furan-2-yl)benzaldehyde

Description

Overview of Furanic Heterocycles in Organic Chemistry

Furan (B31954) is a five-membered aromatic heterocyclic compound containing one oxygen atom. chemimpex.comwikipedia.org Its name is derived from the Latin word furfur, meaning bran, from which the furan derivative furfural (B47365) was first isolated. wikipedia.orgwordpress.com The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, and furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgbritannica.com

The furan ring is an aromatic system. It follows Hückel's rule, with one of the oxygen atom's lone pairs of electrons delocalized into the ring, creating a stable 6 π-electron system. wordpress.com This aromatic character means furan is planar and undergoes electrophilic substitution reactions more readily than benzene (B151609), a result of the electron-donating effect of the oxygen heteroatom. wikipedia.orgyoutube.com However, its aromaticity is less pronounced than that of benzene, and its behavior can be intermediate between that of an aromatic ring and a diene. wikipedia.org Furan and its derivatives are foundational building blocks in organic synthesis and are present in a multitude of natural products and pharmacologically active compounds. derpharmachemica.compnas.org

Significance of Benzaldehyde (B42025) Derivatives in Synthetic Methodologies

Benzaldehyde and its derivatives are a cornerstone of synthetic organic chemistry, valued for their utility as versatile intermediates. chemimpex.com These aromatic aldehydes are key starting materials in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and flavoring agents. The carbonyl group of the aldehyde is highly reactive, participating in a variety of transformations such as nucleophilic addition, condensation reactions (like the formation of Schiff bases), and oxidations. nih.govacs.org

The benzene ring can be functionalized with various substituent groups, which modulates the reactivity of the aldehyde and allows for the construction of complex molecular architectures. The development of efficient synthetic methods to create and modify benzaldehyde derivatives is a continuous focus of research, aiming to produce high yields and offer sustainable, environmentally benign pathways. acs.org

Positioning of 2-(Furan-2-yl)benzaldehyde within Furan-Benzaldehyde Chemistry

This compound is a specific isomer within the furan-benzaldehyde class, distinguished by the furan ring being attached to the benzene ring at the ortho-position relative to the aldehyde group. This particular arrangement of the two rings creates a unique chemical environment and steric profile compared to its meta- and para-substituted counterparts.

This compound is recognized as a versatile aromatic aldehyde that serves as an essential building block for creating more complex molecules. chemimpex.com Its structure, featuring both the electron-rich furan ring and the reactive benzaldehyde moiety, makes it a valuable intermediate in organic synthesis. Researchers utilize this compound for the synthesis of novel heterocyclic compounds, which are pivotal in the field of medicinal chemistry for the development of new therapeutic agents. chemimpex.com Its synthesis can be achieved through modern cross-coupling techniques, such as the Suzuki coupling, which enhances its accessibility for research purposes. sigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2-furyl)benzaldehyde | acs.org |

| CAS Number | 16191-32-5 | acs.org |

| Molecular Formula | C₁₁H₈O₂ | wikipedia.org |

| Molecular Weight | 172.18 g/mol | acs.org |

| Physical Form | Liquid | acs.org |

Historical Context of Furan-Substituted Aldehyde Synthesis and Application

The history of furan-substituted aldehydes is intrinsically linked to the broader development of furan chemistry. Early work focused on simple furan aldehydes like furfural, which was first reported in 1831. wikipedia.orgbritannica.com Classical synthetic methods for the furan ring itself, such as the Paal-Knorr synthesis (from 1,4-diketones) and the Feist-Benary synthesis, laid the groundwork for accessing furan-based structures. wikipedia.orgderpharmachemica.com

The direct synthesis of furan-aryl conjugates, such as this compound, became more efficient with the advent of modern organometallic chemistry. Palladium-catalyzed cross-coupling reactions have become the methods of choice for forming carbon-carbon bonds between aromatic rings. Key historical developments include:

The Stille Reaction: First reported in the mid-1970s, this reaction couples an organotin compound with an organic halide. epfl.chorganic-chemistry.org It is a versatile method for creating sp²-sp² linkages and has been successfully used to couple furan-stannanes with aryl halides. nih.govgre.ac.uk

The Suzuki-Miyaura Coupling: This reaction, which uses more environmentally benign organoboron reagents (boronic acids or esters), has become one of the most important methods for biaryl synthesis. nih.govresearchgate.net It is highly effective for coupling heteroaryl compounds, and specific conditions have been developed for the efficient synthesis of furan-containing biaryls, including this compound. sigmaaldrich.comresearchgate.net

These advanced synthetic tools have made complex furan-substituted aldehydes readily accessible, enabling their broader application in research.

Table 2: Timeline of Key Developments in Furan Chemistry and Synthesis

| Year | Development | Significance | Source |

|---|---|---|---|

| 1780 | Carl Wilhelm Scheele describes 2-furoic acid. | First description of a furan derivative. | wikipedia.orgbritannica.com |

| 1831 | Johann Wolfgang Döbereiner reports furfural. | Discovery of an important furan aldehyde. | wikipedia.orgwordpress.com |

| 1870 | Heinrich Limpricht prepares furan. | First synthesis of the parent heterocycle. | wikipedia.orgwordpress.com |

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related conjugates is driven by their potential as versatile synthetic intermediates. The compound itself is utilized in several areas:

Pharmaceutical Development : It serves as a key intermediate in the synthesis of new drug candidates. The furan scaffold is a privileged structure in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and diuretic properties, such as furosemide (B1674285) and ranitidine. chemimpex.comyoutube.com Derivatives made from furan-containing precursors are actively investigated for antifungal and other biological activities. nih.govmdpi.com

Flavor and Fragrance Industry : The unique aromatic profile of the molecule lends itself to use in the formulation of perfumes and flavorings. chemimpex.com

Organic Synthesis : As a bifunctional molecule, it is a building block for creating complex heterocyclic systems and other novel organic structures. chemimpex.com For instance, related furan-chalcone derivatives have been synthesized and evaluated as potential tyrosinase inhibitors for controlling melanogenesis.

Future research will likely focus on expanding the synthetic utility of this compound. The development of more efficient and sustainable catalytic methods for its synthesis and derivatization remains a key objective. Its application as a scaffold in medicinal chemistry will continue to be explored, with a focus on creating libraries of novel compounds for high-throughput screening against various biological targets. The unique ortho-substitution pattern may be exploited to synthesize ligands for catalysis or to create constrained molecules with specific pharmacological profiles.

Structure

2D Structure

Properties

IUPAC Name |

2-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGHSPJMFHHOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378210 | |

| Record name | 2-(furan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16191-32-5 | |

| Record name | 2-(furan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furan 2 Yl Benzaldehyde and Its Analogs

Direct Synthetic Routes to 2-(Furan-2-yl)benzaldehyde

Direct routes to this compound primarily involve the coupling of a furan (B31954) moiety with a benzaldehyde (B42025) precursor or the formylation of a pre-existing 2-phenylfuran (B99556) structure.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound. researchgate.netnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a furanboronic acid, with an aryl halide. researchgate.netnih.gov The general catalytic cycle proceeds through steps of oxidative addition, transmetallation, and reductive elimination. mdpi.com

The efficiency of the Suzuki coupling is highly dependent on the choice of the palladium catalyst. Studies have shown that different palladium sources exhibit varying levels of activity. For the synthesis of functionalized furans, palladium(II) catalysts have been systematically evaluated. For instance, in the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, PdCl₂(CH₃CN)₂ was found to be the most effective catalyst, providing a 94% yield, significantly outperforming Pd(OAc)₂ (80% yield) and Pd(acac)₂ (63% yield) under similar conditions. mdpi.comresearchgate.net The use of supported palladium catalysts, from which Pd(II) can leach and act as a homogeneous catalyst, is also a common strategy. mdpi.com For coupling challenging substrates like heteroaryltrifluoroborates, catalyst systems are often fine-tuned; for example, a combination of Pd(OAc)₂ with a specific ligand like RuPhos is employed. nih.gov

Table 1: Comparison of Palladium Catalyst Efficiency in Furan Synthesis

| Entry | Catalyst | Yield (%) | Time (h) | Temperature (°C) |

| 1 | PdCl₂(CH₃CN)₂ | 94 | 2 | 80 |

| 2 | Pd(OAc)₂ | 80 | 6 | 80 |

| 3 | Pd(acac)₂ | 63 | 6 | 80 |

| Data derived from a study on the one-pot synthesis of functionalized furans. mdpi.comresearchgate.net |

Optimizing reaction conditions such as the solvent, temperature, and choice of ligand is crucial for maximizing the yield and efficiency of Suzuki coupling reactions. researchgate.net Research into the synthesis of 2-arylbenzo[b]furan derivatives demonstrated that a mixed solvent system of EtOH/H₂O (1:1) was superior to using H₂O, EtOH, DMF, or DMSO alone. nih.gov The base used in the reaction also plays a critical role, with K₂CO₃ often being a suitable choice. nih.govresearchgate.net Temperature is another key parameter; for instance, decreasing the reaction temperature from an optimal point can lead to poor yields. nih.gov Ligands, particularly bulky and electron-rich phosphines like RuPhos, are essential for facilitating the coupling of demanding substrates such as heteroaryltrifluoroborates with aryl chlorides. nih.gov

Table 2: Screening of Reaction Conditions for Suzuki Coupling

| Entry | Parameter | Variation | Yield (%) |

| 1 | Catalyst Loading | 3 mol% Pd(II) complex | 97 |

| 2 | Base | K₂CO₃ | 97 |

| 3 | Base | NaOH | 78 |

| 4 | Base | Cs₂CO₃ | 63 |

| 5 | Base | NaHCO₃ | 53 |

| 6 | Solvent | EtOH/H₂O (1:1) | 97 |

| 7 | Solvent | H₂O, EtOH, DMF, or DMSO | Trace |

| Data derived from a study on the synthesis of 2-arylbenzo[b]furan derivatives. nih.gov |

The Suzuki-Miyaura reaction is known for its broad substrate scope and good functional group tolerance. researchgate.net In the context of synthesizing furan-containing biaryls, the reaction accommodates a variety of aryl halides, including bromides, chlorides, iodides, and triflates. nih.gov The reactivity of the aryl halide is a factor, with aryl bromides and iodides generally being more reactive than aryl chlorides. mdpi.com The reaction conditions have been shown to work well for aryl bromides bearing both electron-withdrawing and electron-donating groups. nih.gov

Furan-2-yltrifluoroborates, which serve as precursors to furanboronic acids, have been successfully coupled with a wide range of aryl halides. nih.gov However, limitations can arise with particularly challenging coupling partners. For example, the coupling of two demanding heterocycles, such as 2-chloropyridine (B119429) and furan-2-yltrifluoroborate, may result in modest yields even with optimized catalyst systems. nih.gov Steric hindrance on the substrates can also impact the reaction's success. nih.gov

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.comcambridge.org This reaction is a powerful tool for introducing a formyl group (-CHO) onto a furan ring, which is a key step in certain synthetic strategies for this compound. researchgate.netijpcbs.com The reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). numberanalytics.comijpcbs.comwikipedia.org

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the active electrophile, a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. organic-chemistry.orgnumberanalytics.comwikipedia.org This electrophilic species then attacks the electron-rich furan ring. For furan, the substitution typically occurs at the 2-position due to its higher electron density. cambridge.org This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this intermediate during the reaction workup yields the final aldehyde product. organic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction is generally efficient and proceeds under mild conditions, making it a valuable method in organic synthesis. ijpcbs.com It has been successfully used to prepare furan-2-carboxaldehydes in near-quantitative yields from furan. researchgate.net The reaction's efficiency is attributed to the high reactivity of the Vilsmeier reagent towards electron-rich substrates like furans, pyrroles, and anilines. organic-chemistry.orgwikipedia.org

Vilsmeier Formylation and its Adaptations

Deuterated Analogs Synthesis via Vilsmeier Protocol (e.g., using DMF-d7)

The introduction of deuterium (B1214612) into organic molecules is a crucial strategy in medicinal chemistry to study reaction mechanisms and alter metabolic pathways, potentially improving a drug's pharmacokinetic profile. A key method for preparing deuterated furan-2-carbaldehyde, a precursor or analog of this compound, is through an adapted Vilsmeier-Haack reaction. Current time information in Bangalore, IN.tue.nl This protocol utilizes deuterated N,N-dimethylformamide (DMF-d7) as the formyl source to introduce a deuterium atom specifically at the aldehyde position. Current time information in Bangalore, IN.acs.org

The reaction involves the formylation of furan using a Vilsmeier reagent generated in situ from DMF-d7 and an activating agent like oxalyl chloride or phosphorus oxychloride. Current time information in Bangalore, IN.rsc.org By using DMF-d7 as the limiting reactant, with other components in excess, a quantitative yield of the deuterated product, furan-2-carbaldehyde-d, can be achieved. Current time information in Bangalore, IN.tue.nl This method is advantageous as it is a one-step synthesis that provides high levels of deuteration. tue.nl

| Deuterating Agent | Substrate | Activating Agent | Product | Deuteration Level | Reference |

| DMF-d7 | Furan | Oxalyl Chloride / POCl₃ | furan-2-carbaldehyde-d | >99% | Current time information in Bangalore, IN.tue.nl |

Yield Optimization and Purity Considerations

In the synthesis of deuterated furan-2-carbaldehyde via the Vilsmeier protocol, optimization of reaction conditions has led to quantitative yields, reported as high as 99%. Current time information in Bangalore, IN.tue.nl The purity of the resulting product is also notably high, often exceeding 96%, as determined by ¹H-NMR spectroscopy. Current time information in Bangalore, IN. This high level of purity means that for many subsequent reaction steps, the product can be used without the need for further purification. Current time information in Bangalore, IN.

Should purification be necessary, bulb-to-bulb distillation is an effective method. For instance, distillation at 80 °C and 20 mbar can yield the purified product with a recovery of about 93%. Current time information in Bangalore, IN. To maintain purity and prevent decomposition or discoloration, the final product should be stored under an inert atmosphere and refrigerated. Current time information in Bangalore, IN.

| Parameter | Value | Purification Method | Reference |

| Yield | 99% (quantitative) | None required for some uses | Current time information in Bangalore, IN.tue.nl |

| Purity | >96% | Bulb-to-bulb distillation | Current time information in Bangalore, IN. |

| Deuteration | >99.6% | - | Current time information in Bangalore, IN. |

Alternative Direct Functionalization Approaches

Beyond traditional cross-coupling methods, direct C-H arylation has emerged as a powerful and atom-economical strategy for synthesizing biaryl compounds like this compound. This approach involves the direct coupling of a furan C-H bond with an aryl halide, circumventing the need to pre-functionalize the furan ring with an organometallic or halide moiety. rsc.org

Palladium-catalyzed direct arylation is a prominent method, typically targeting the most reactive α-position (C2 or C5) of the furan ring. rsc.orgrsc.orgrsc.org The reaction of a furan derivative with a 2-halobenzaldehyde, such as 2-bromobenzaldehyde, in the presence of a palladium catalyst and a suitable base can afford the desired this compound skeleton. rsc.orgamazonaws.com Various palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands (PEPPSI-type), have been shown to be effective for the C-H activation and arylation of furans. rsc.orgresearchgate.net These reactions often provide high yields and regioselectivity, particularly when the C2-position of the furan is unblocked. rsc.org

Synthesis of Key Precursors and Intermediates

The availability of appropriately substituted precursors is fundamental to the synthesis of the target compound. The preparation of furan-2-carbaldehyde and its derivatives is a critical first step.

Preparation of Furan-2-Carbaldehyde Derivatives

Furan, the core heterocyclic structure, can be prepared via the decarboxylation of 2-furoic acid. researchgate.netresearchgate.net This reaction can be induced thermally, with temperatures around 140-160 °C initiating the process. researchgate.netnih.gov The formation of furan in various food products during heating has been attributed to the thermal decarboxylation of 2-furoic acid. researchgate.net

Catalytic methods have been developed to improve the efficiency and lower the required temperature for this transformation. For example, silver nanoparticles supported on γ-Al₂O₃ have demonstrated excellent catalytic activity, achieving a 98% yield of furan from 2-furoic acid at 120 °C. researchgate.net Similarly, a copper(I) complex of 1,10-phenanthroline (B135089) can catalyze the decarboxylation under microwave irradiation, also affording a 98% yield in a much shorter time frame. researchgate.net 2-Furoic acid itself can be sourced from the oxidation of furfural (B47365), a readily available bio-based chemical. researchgate.net

| Precursor | Reaction Type | Conditions | Product | Yield | Reference |

| 2-Furoic Acid | Thermal Decarboxylation | ~140-190 °C | Furan | - | researchgate.netnih.gov |

| 2-Furoic Acid | Catalytic Decarboxylation | Ag NPs/γ-Al₂O₃, 120 °C | Furan | 98% | researchgate.net |

| 2-Furoic Acid | Catalytic Decarboxylation | Cu(I)-phenanthroline, MW | Furan | 98% | researchgate.net |

The aldehyde group of furan-2-carbaldehyde (furfural) is highly reactive and often requires protection during synthetic sequences that involve nucleophilic or basic conditions. Thioacetals are excellent protecting groups for carbonyls due to their stability under various conditions. tue.nlacs.orgpearson.com The reaction of furfural with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of an acid catalyst (Brønsted or Lewis) yields a cyclic dithioacetal. wikipedia.org This protection strategy has been successfully applied to furanic compounds, with studies showing high yields for the thioacetalization of furfuraldehyde. acs.org

A key feature of dithioacetals, particularly 1,3-dithianes, is the ability to reverse the polarity of the original carbonyl carbon (a concept known as umpolung). wikipedia.org The carbon atom of the C-H bond adjacent to the two sulfur atoms is acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi). wikipedia.org This creates a nucleophilic carbanion, which can then react with various electrophiles. This strategy allows for the introduction of substituents at the original aldehyde carbon, providing a versatile route to a wide range of furan-2-carbaldehyde derivatives after deprotection. Current time information in Bangalore, IN.tue.nlwikipedia.org

| Carbonyl Compound | Protection Method | Reagents | Key Intermediate | Application | Reference |

| Furan-2-carbaldehyde | Thioacetalization | 1,3-Propanedithiol, Acid catalyst | 2-(Furan-2-yl)-1,3-dithiane | Aldehyde protection | tue.nlwikipedia.org |

| 2-(Furan-2-yl)-1,3-dithiane | Deprotonation | n-Butyllithium (n-BuLi) | Lithiated dithiane (carbanion) | Umpolung, C-C bond formation | wikipedia.org |

Routes to Substituted Benzaldehydes for Coupling Reactions

A key strategy involves the synthesis of iodo-substituted benzaldehydes, which serve as effective coupling partners for furanboronic acids. One established route is the O-benzylation of hydroxybenzaldehydes (ortho, meta, or para) with iodobenzyl bromides. This reaction is typically carried out in the presence of a base such as potassium carbonate, often with potassium iodide as an additive, in solvents like acetone (B3395972) or acetonitrile (B52724) under reflux conditions. sciprofiles.com This produces iodo-benzyloxy-benzaldehydes, which are stable intermediates ready for subsequent coupling steps.

The Suzuki-Miyaura coupling can then be employed to link the furan ring to the benzaldehyde core. The choice of catalytic system is critical for achieving high yields. While traditional methods using palladium acetate (B1210297) and tri(o-tolyl)phosphine may fail with certain substrates like 2-furanboronic acid, more robust systems have proven successful. sciprofiles.com For instance, a system comprising tetrakis(triphenylphosphine)palladium (B116648) as the catalyst with an aqueous cesium carbonate base in dimethylformamide (DMF) has been effective for coupling both 2- and 3-furan-boronic acids with iodo-benzyloxy-benzaldehydes, affording the desired heteroaryl-substituted products in yields often ranging from 75% to 93%. sciprofiles.com Similarly, substrates prepared via Suzuki coupling can be effective partners in other transformations, such as atroposelective imine Umpolung strategies. acs.orgacs.org

Multicomponent Reactions and Domino Processes Incorporating Furan and Benzaldehyde Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, represent a highly efficient approach in organic synthesis. These processes, along with domino reactions, are valuable for creating molecular complexity from simple furan and benzaldehyde-based inputs in one pot.

One-Pot Synthetic Strategies

One-pot syntheses are prized for their operational simplicity, reduced waste, and potential for high atom economy. Several such strategies have been developed to incorporate furan and benzaldehyde fragments into larger, more complex molecules, including 1,5-diketones and various heterocyclic systems.

A well-established and efficient one-pot method for synthesizing 1,5-diketones proceeds through a Claisen-Schmidt condensation followed by a Michael addition, typically involving aryl methyl ketones and aryl aldehydes. nih.govacs.orgnih.gov This transition-metal-free approach is often conducted under basic conditions (e.g., aqueous KOH in ethanol) and is valued for its green credentials and broad substrate scope. nih.govresearchgate.netresearchgate.net

This methodology can be readily adapted to incorporate a furan moiety by using a furan-containing ketone. For example, 2-acetylfuran (B1664036) can react with a variety of substituted benzaldehydes in a one-pot procedure. The reaction first involves a base-catalyzed Claisen-Schmidt condensation between 2-acetylfuran and a benzaldehyde to form a chalcone (B49325), specifically an (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivative. mdpi.com This α,β-unsaturated ketone intermediate then undergoes a Michael addition with a second molecule of the enolate derived from 2-acetylfuran to yield the final 1,5-diketone. The entire sequence occurs in a single reaction vessel, providing a straightforward route to 1,5-diketones bearing both furan and phenyl groups. nih.govacs.org

Table 1: One-Pot Synthesis of 1,5-Diketones via Claisen-Schmidt/Michael Addition

| Ketone (2 equiv.) | Aldehyde (1 equiv.) | Base/Solvent | Product Type | Ref. |

|---|---|---|---|---|

| Aryl Methyl Ketone | Aryl Aldehyde | KOH / Ethanol | 1,3,5-Triaryl-1,5-diketone | acs.org |

| 2-Acetylfuran | Substituted Benzaldehyde | KOH / Ethanol | 1,5-bis(furan-2-yl)-3-phenyl-1,5-dione (analog) | nih.gov |

Multicomponent reactions are particularly powerful for the synthesis of heterocyclic compounds. A notable example is the one-pot synthesis of the complex imidazole (B134444) derivative 1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.rsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI). nih.govbohrium.com

This synthesis is a four-component reaction that brings together furan-2-carbaldehyde, benzil, ammonium (B1175870) acetate, and 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.rsc.orgdioxin-6-amine. The reaction is typically performed in absolute ethanol, often with a catalytic amount of an acid like C₄H₁₀BF₃O, and heated to reflux for an extended period (e.g., 24 hours). nih.gov Upon completion, the DDFDI product can be isolated and purified by standard methods like extraction and column chromatography, with reported yields as high as 92%. nih.gov This efficient assembly highlights the power of MCRs to construct intricate molecular scaffolds from simple, readily available starting materials.

Table 2: Reactants for the One-Pot Synthesis of DDFDI

| Component | Role |

|---|---|

| Furan-2-carbaldehyde | Aldehyde source (provides the C2-substituent) |

| Benzil | Dicarbonyl source (forms the C4-C5 backbone) |

| Ammonium Acetate | Nitrogen source for the imidazole ring |

The synthesis of acrylohydrazide derivatives incorporating a furan ring can be achieved through a multi-step, one-pot sequence often initiated by a Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comnih.gov

In this context, a furan-based aldehyde, such as 5-nitrofurfural, is reacted with a suitable benzyltriphenylphosphonium (B107652) bromide in the presence of a base to generate the corresponding ylide in situ. core.ac.uk This ylide then reacts with the aldehyde to form a 5-nitro-2-styrylfuran derivative, which is an α,β-unsaturated alkene. The geometry of the resulting double bond (cis or trans) can often be controlled by the reaction conditions. core.ac.uk

Following the formation of the styrylfuran intermediate, which may be an ester or another activated carbonyl, the acrylohydrazide is formed by condensation with a hydrazine (B178648) derivative. This step involves the nucleophilic attack of the hydrazine on the carbonyl group of the α,β-unsaturated system, followed by dehydration to yield the final product. The entire process, from the Wittig reaction to the final condensation, can be streamlined into a one-pot procedure, providing an efficient route to these functionalized molecules. acs.org

Cycloaddition Reactions involving Furan-based Aldehydes

The furan ring, with its conjugated diene system, is an active participant in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. When the furan ring is substituted with an aldehyde group, as in furfural, it can react as a diene with various dienophiles to create complex bicyclic structures. mdpi.commdpi.com

The Diels-Alder reaction between furanic aldehydes and dienophiles like maleimides is a well-studied process that can proceed with high efficiency, sometimes even under solvent-free conditions, making it a sustainable "click" reaction. mdpi.com The reaction typically yields an oxabicyclic core (an oxanorbornene derivative). The stereochemical outcome is often under kinetic or thermodynamic control; the endo isomer is generally favored under kinetic control (lower temperatures), while the more stable exo isomer is favored under thermodynamic control (higher temperatures). mdpi.com

The reactivity of the furan diene is influenced by the electronic nature of its substituents. Electron-withdrawing groups like the aldehyde in furfural generally decrease the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions. mdpi.commdpi.com However, these reactions can still be driven to completion, and in some cases, the presence of the aldehyde can be advantageous. For instance, reactions of furanic aldehydes with maleimides in water can be facilitated by the hydration of the aldehyde group, which stabilizes the resulting cycloadduct. mdpi.com

Beyond the classic Diels-Alder reaction, furan derivatives can also participate in other types of cycloadditions. For example, a base-catalyzed [3+2] cycloaddition between propargylamines (acting as allenyl anion equivalents) and aldehydes can be used for the regiospecific synthesis of substituted furans. rsc.org Another powerful method involves a multicomponent 1,3-dipolar cycloaddition, where a phosphorus-containing 1,3-dipole, generated in situ from an aldehyde, an acyl chloride, and a phosphonite, reacts with an alkyne to produce highly substituted furans. rsc.org

Table 3: Examples of Cycloaddition Reactions with Furan Derivatives

| Reaction Type | Furan Component | Reactant(s) | Product Type | Ref. |

|---|---|---|---|---|

| [4+2] Diels-Alder | Furanic Aldehyde | Maleimide | Oxanorbornene | mdpi.com |

| [4+2] Diels-Alder | Furan | Alkene | Oxabicycle | mdpi.com |

| [3+2] Cycloaddition | Aldehyde (forms furan) | Propargylamine | Substituted Furan | rsc.org |

Cascade Reactions for Complex Scaffolds

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to constructing complex molecular architectures in a single operation, avoiding the need for isolating intermediates. This strategy has been successfully employed in the synthesis of various heterocyclic systems.

A notable example involves a Lewis base-catalyzed asymmetric cascade reaction of 2-(furan-2-yl)quinazolinones with Morita-Baylis-Hillman (MBH) carbonates. rsc.org This method allows for the synthesis of a variety of polycyclic quinazolinones containing four stereogenic centers with high yields (up to 99%) and excellent stereoselectivity. rsc.org Experimental studies have highlighted the crucial role of the Lewis base in both promoting and controlling the stereochemistry of the intramolecular Diels-Alder reaction of the furan (IMDAF) component of the cascade. rsc.org

Another innovative approach is the catalyst-controlled inter- and intramolecular cascade [4+2] annulations that proceed via benzopyrylium intermediates. acs.org In these reactions, the choice of catalyst, such as cationic Pt(II) or Au(I), dictates the final product from the same starting materials. acs.org For instance, the reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with 2-ethynylaniline, catalyzed by In(OTf)3, yields a benzophenanthridine derivative. acs.org Furthermore, a cascade [4+2] annulation has been developed using a carbocation intermediate by replacing an alkyne with a highly nucleophilic indole (B1671886). acs.org

The Erlenmeyer–Plöchl azlactone reaction has also been utilized in a cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives. acs.org When N-acylglycines are used, the reaction leads to the formation of indeno[2,1-c]pyran-3-ones. acs.org In contrast, using free amino acids under the same conditions yields 1-oxazolonylisobenzofurans. acs.org

A cascade Prins/Friedel–Crafts cyclization of homocinnamyl alcohols with aromatic aldehydes, facilitated by BF3·Et2O, has been developed to produce 2H-indeno[1,2-b]furan derivatives. nih.gov This strategy demonstrates the power of cascade reactions in creating multiple chemical bonds in a single, atom-economical step. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org This has led to the development of more sustainable synthetic methods, including the use of efficient catalysts, recyclable systems, and renewable feedstocks.

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials in heterogeneous catalysis due to their high porosity, tunable structures, and the presence of well-defined active sites. acs.orgmdpi.com MOFs can be designed to possess Lewis acidity, Brønsted acidity, and metal active sites, making them ideal for catalyzing multi-step reactions. nih.govnih.gov

For instance, a metal-acid functionalized 2D MOF (Pd/NUS-SO3H) has been developed for the one-pot synthesis of 2,5-dimethylfuran (B142691) (DMF) from saccharides. nih.govnih.gov This ultrathin nanosheet catalyst integrates Lewis acid, Brønsted acid, and metal active sites, leading to significantly higher yields of DMF compared to other reported catalysts for various saccharides like fructose (B13574), glucose, and sucrose. nih.gov The 2D structure facilitates rapid molecular interactions, accelerating the cascade of reactions which includes polysaccharide hydrolysis, isomerization, dehydration, and hydrodeoxygenation. nih.govnih.gov

Similarly, Cu/MOF-808 catalysts have been prepared for the transfer hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandimethanol (B16202) (BHMF) using formic acid as a hydrogen donor. mdpi.com These catalysts, with their dual active sites, demonstrate high activity and stability, offering a viable method for the hydrogenation of HMF to value-added chemicals. mdpi.com Defective MOF-801 has also shown high efficiency in the catalytic transfer hydrogenation of furfural to furfuryl alcohol. mdpi.com

The table below summarizes the catalytic performance of some MOF-based catalysts in furan derivative synthesis.

| Catalyst | Substrate | Product | Yield/Selectivity | Reference |

| Pd/NUS-SO3H | Fructose | 2,5-Dimethylfuran | High Yield | nih.govnih.gov |

| Cu/MOF-808 | 5-Hydroxymethylfurfural | 2,5-Furandimethanol | 71% Yield, 75.65% Selectivity | mdpi.com |

| Defective MOF-801 | Furfural | Furfuryl alcohol | >99% Conversion, 98% Selectivity | mdpi.com |

The development of recyclable catalysts and the use of green solvents are central to sustainable chemistry. royalsocietypublishing.org Heterogeneous catalysts, such as silica-supported acids, are advantageous as they can be easily separated from the reaction mixture and reused. For example, silica-supported perchloric acid (HClO4-SiO2) has been shown to be an efficient and recyclable catalyst for various organic transformations. researchgate.net

Ionic liquids (ILs) are considered green solvents due to their low volatility and high thermal stability. royalsocietypublishing.org They can act as both the solvent and the catalyst in certain reactions. For instance, a polymeric ionic liquid, PolyE-IL, has been used as a recyclable homogeneous catalyst for the synthesis of 5-HMF from fructose in isopropyl alcohol, a green solvent. acs.org This system demonstrated high yields and selectivity for 5-HMF, and the catalyst could be recycled. acs.org

The use of biphasic systems, often involving an aqueous phase and an organic extraction phase, can enhance the efficiency of furan derivative formation by continuously removing the product from the reaction medium, thus preventing side reactions. bohrium.comfrontiersin.org

The transition from fossil fuels to renewable resources is a critical goal for a sustainable chemical industry. magtech.com.cnudel.edu Lignocellulosic biomass, which is abundant and not a food source, is a prime feedstock for the production of valuable chemicals, including furan derivatives. bohrium.comudel.edu

Furfural and 5-hydroxymethylfurfural (HMF) are key platform molecules derived from the acid-catalyzed dehydration of C5 and C6 sugars found in hemicellulose and cellulose, respectively. researchgate.netpurdue.edu These furanic compounds can be converted into a wide range of value-added chemicals and biofuels. magtech.com.cnpurdue.edu For example, furfural can be used to produce furan, which can then undergo Diels-Alder reactions to synthesize aromatics like p-xylene. magtech.com.cn HMF is a versatile intermediate for the production of 2,5-dimethylfuran (a potential biofuel) and 2,5-furandicarboxylic acid (a monomer for bio-based polymers). acs.orgresearchgate.net

The production of these platform molecules from biomass often involves catalysis. Zeolites and other solid acid catalysts are commonly used for the conversion of biomass-derived sugars to furans. udel.edu The development of efficient and selective catalytic systems is crucial for the economic viability of biorefineries. udel.edu

Chemical Transformations and Reactivity of 2 Furan 2 Yl Benzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group in 2-(furan-2-yl)benzaldehyde is a key site for chemical modifications, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions and Condensations

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles, leading to a range of addition and condensation products.

The reaction of aldehydes and ketones with compounds like hydroxylamine (B1172632) or hydrazine (B178648) produces oximes and hydrazones, respectively. youtube.comkhanacademy.org These reactions are typically acid-catalyzed. youtube.com The formation of hydrazones and oximes from this compound derivatives has been documented in the synthesis of various heterocyclic compounds. For instance, 2-cyano-Ń-(furan-2-ylmethylene)hydrazide can be condensed with benzaldehyde (B42025) to yield a benzylidene derivative. This resulting hydrazide-hydrazone can then undergo further heterocyclization reactions. scirp.org Similarly, oxime derivatives of related furan-containing quinolines have been synthesized and studied. cust.edu.twnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound derivative | Hydrazine derivative | Hydrazone | scirp.org |

| This compound derivative | Hydroxylamine | Oxime | cust.edu.twnih.gov |

This table summarizes the formation of hydrazones and oximes from this compound derivatives.

Aldol (B89426) condensations are crucial carbon-carbon bond-forming reactions. The reaction of an aldehyde with a ketone, in the presence of an acid or base catalyst, yields a β-hydroxy ketone or an α,β-unsaturated ketone. The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of an aldehyde with a ketone. For example, 2-acetylfuran (B1664036) can react with substituted benzaldehydes under acidic conditions to form (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives. mdpi.comvulcanchem.com This reaction is a key step in the synthesis of various furan-containing chalcones. mdpi.com

| Aldehyde | Ketone | Catalyst | Product Type | Reference |

| Substituted benzaldehydes | 2-Acetylfuran | Acid (e.g., HCl) | (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one | mdpi.com |

| Furfural (B47365) | Acetone (B3395972) | Acid | 4-(furan-2-yl)but-3-en-2-one | researchgate.net |

This table provides examples of aldol condensations involving furan (B31954) derivatives.

Schiff bases, or imines, are formed through the reaction of a primary amine with an aldehyde or ketone. derpharmachemica.comekb.eg This reaction is often reversible and can be catalyzed by acid. derpharmachemica.com The synthesis of Schiff bases from furan-2-carbaldehyde and its derivatives is a common strategy for creating new organic compounds with potential biological activities. derpharmachemica.comresearchgate.net For example, new Schiff base compounds have been synthesized by reacting ethylenediamine (B42938) with diketone compounds derived from the condensation of furan-2-carbaldehyde. derpharmachemica.com

| Aldehyde/Diketone Source | Amine | Product Type | Reference |

| Diketone from furan-2-carbaldehyde | Ethylenediamine | Schiff Base | derpharmachemica.com |

| Furan-2-carbaldehyde | DL-alanine | Schiff Base | ekb.eg |

| 2-Aminophenol | Furan-2-carbaldehyde | Schiff Base | researchgate.net |

This table illustrates the formation of Schiff bases from furan-2-carbaldehyde and its derivatives.

Oxidation and Reduction Reactions

The aldehyde functional group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of furan-2-carbaldehyde derivatives can sometimes lead to the decomposition of the furan ring, especially under harsh conditions. researchgate.net For instance, the oxidation of 5-(1-methyl-1H-benzimidazol-2-yl)furan-2-carbaldehyde resulted in the formation of 1-methyl-1H-benzimidazole due to decarboxylation and subsequent furan ring decomposition. researchgate.net

The reduction of the aldehyde group is a more straightforward transformation. The chemoselective reduction of the carbon-carbon double bond in Knoevenagel condensation products of furan-2-carbaldehyde has been achieved using biocatalysts, leaving the aldehyde or cyano groups intact. unifap.br For example, fungal cells of Penicillium citrinum have been used for the chemoselective reduction of aromatic malononitriles. unifap.br Furthermore, biomass-derived aldehydes like furfural can be converted into chiral β-amino alcohols through a one-pot, two-stage biocatalytic process involving hydroxymethylation and asymmetric reductive amination. rsc.org

Derivatization for Complex Molecular Scaffolds (e.g., Terpyridines, Quinoline (B57606) Derivatives)

This compound is a valuable building block for the synthesis of more complex heterocyclic structures, such as terpyridines and quinoline derivatives.

The synthesis of furanyl-functionalized terpyridines often utilizes furfural (furan-2-carbaldehyde). beilstein-journals.org A common method involves the base-mediated aldol condensation of a 2-acetylpyridine (B122185) derivative with furfural to produce an α,β-unsaturated ketone. This intermediate then undergoes further reactions to form the terpyridine scaffold. beilstein-journals.orgnih.gov These furanyl-terpyridines can then be oxidized to form terpyridine-carboxylic acid derivatives. beilstein-journals.orgnih.gov

Quinoline derivatives can also be synthesized from furan-2-yl precursors. For example, a variety of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their biological activities. cust.edu.twnih.gov The synthesis often involves multi-step reactions, starting from simpler building blocks. Another approach involves the reaction of 2-azidobenzaldehydes with various reagents to construct the quinoline ring system, which can be fused to a furan ring. mdpi.com

| Starting Material | Target Scaffold | Key Reaction Type | Reference |

| Furfural and 2-acetylpyridine | Terpyridine | Aldol condensation, cyclization | beilstein-journals.orgnih.gov |

| Furan-2-yl precursors | Quinoline | Multi-step synthesis | cust.edu.twnih.gov |

| 2-Azidobenzaldehydes | Furan-fused quinolines | Annulation, cyclization | mdpi.com |

This table highlights the use of this compound and related compounds in the synthesis of complex molecular scaffolds.

Reactions at the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, although its reactivity is modulated by the attached benzaldehyde group.

Electrophilic Aromatic Substitution (Consideration of Deactivation/Activation)

The furan ring is inherently more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen heteroatom. ucl.ac.uk However, the benzaldehyde substituent at the 2-position of the furan ring is electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution. nih.gov Despite this deactivation, electrophilic substitution can occur, predominantly at the 5-position of the furan ring, which is the most activated position. researchgate.net For instance, reactions like nitration, bromination, formylation, and acylation on analogous 2-furyl substituted systems have been shown to proceed at this C5 position. researchgate.net

The general mechanism for electrophilic aromatic substitution involves the attack of the furan ring's π-electrons on an electrophile (E+), forming a cationic intermediate, followed by the loss of a proton to restore aromaticity. total-synthesis.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Furyl Systems

| Reactant | Electrophile | Position of Substitution | Reference |

|---|---|---|---|

| 2-(Furan-2-yl)naphtho[2,1-d] pku.edu.cnnih.govthiazole | Nitrating agents, Bromine, Formylating agents, Acylating agents | 5-position of the furan ring | researchgate.net |

| Furan | Various electrophiles | C2 and C5 positions are most reactive | ucl.ac.uk |

Diels-Alder Reactions and Other Cycloadditions

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.govrsc.org This reactivity provides a powerful tool for the synthesis of complex polycyclic structures. The presence of the electron-withdrawing benzaldehyde group on the furan ring generally deactivates it for normal electron-demand Diels-Alder reactions, often requiring higher temperatures and longer reaction times. nih.gov For example, the cycloaddition of a 2-furyl benzaldehyde derivative with dimethyl acetylenedicarboxylate (B1228247) (DMAD) required elevated temperatures to proceed. nih.gov

The intramolecular variant of the Diels-Alder reaction involving furan (IMDAF) is a widely used method for constructing heterocyclic ring systems. rsc.org Additionally, this compound and its derivatives can participate in other types of cycloadditions, such as [8+2] cycloadditions with dienophiles like DMAD, leading to furan-bridged 10-membered rings. pku.edu.cnpku.edu.cn These reactions can sometimes proceed through a tandem [4+2] cycloaddition followed by rearrangement. pku.edu.cn Photochemical cycloadditions, including [4+2] and [4+4] pathways, have also been observed with derivatives of this compound. nih.gov

Table 2: Cycloaddition Reactions of Furan Derivatives

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | 2-Furyl benzaldehyde derivative, DMAD | Oxabicycloheptene derivative | nih.gov |

| [8+2] Cycloaddition | Vinylphenylfuran, DMAD | Furan-bridged 10-membered ring | pku.edu.cnpku.edu.cn |

| Intramolecular Diels-Alder | N-(furan-2-ylmethyl)-N-(prop-2-yn-1-yl) benzenesulfonamide | Furoisoindoles | rsc.orgbeilstein-journals.org |

| Photochemical [4+2] and [4+4] Cycloaddition | N-(2-formylphenyl)-2-(furan-2-yl)acetamide | Polyheterocyclic structures | nih.gov |

Ring-Opening and Rearrangement Reactions

The furan ring, particularly under acidic conditions, can undergo ring-opening reactions. researchgate.nettuiasi.ro For instance, bis(5-R-2-furyl)methylbenzoic acids have been shown to undergo recyclization and subsequent cyclization, which involves the opening of the furan ring. researchgate.net In some cases, the furan ring can be stable under certain conditions while in others it readily opens, depending on the substituents and reaction environment. researchgate.net

Rearrangement reactions involving the furan moiety of this compound derivatives have also been documented. For example, furyl enones, in the presence of an iridium(III) catalyst, can undergo a 1,2-hydride shift followed by an intramolecular Friedel-Crafts alkylation, leading to cyclohexanones with a furan-containing quaternary center. acs.org Another example involves the Lewis acid-catalyzed rearrangement of 2-(furan-2-yl)-4,5-dihydro-1,3-dioxepines to afford substituted tetrahydrofurans. nih.gov

Reactions Involving Both Moieties

A significant area of the reactivity of this compound involves transformations where both the furan ring and the aldehyde group participate, often leading to the formation of new heterocyclic systems.

Intramolecular Cyclizations

Intramolecular reactions between the aldehyde group and a nucleophilic position on the furan ring or a side chain can lead to the formation of fused ring systems. While specific examples for this compound itself are not extensively detailed in the provided search results, analogous systems demonstrate this principle. For example, intramolecular Prins/Friedel-Crafts cyclization of related 2-(2-vinylphenyl)acetaldehydes, where an intermediary carbenium ion is trapped by an electron-rich aromatic ring like furan, leads to the formation of aryltetralin-2-ols. nih.gov

Annulation Reactions Leading to Fused Heterocycles (e.g., Benzofurans)

One of the most important transformations of this compound and its derivatives is their use in the synthesis of fused heterocycles, particularly benzofurans. organic-chemistry.org Various synthetic strategies have been developed for this purpose. For example, a palladium-catalyzed reaction of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids can afford 2-arylbenzofurans through a sequential addition and intramolecular annulation. organic-chemistry.org

In a notable application, this compound can be a precursor for the synthesis of 2-(benzofuran-2-yl) derivatives. For instance, the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes, which are structurally related to the reactivity of the aldehyde group in this compound, yields 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.org This highlights the utility of the aldehyde functionality in building the benzofuran (B130515) ring system.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethyl acetylenedicarboxylate (DMAD) |

| 2-(Furan-2-yl)naphtho[2,1-d] pku.edu.cnnih.govthiazole |

| N-(furan-2-ylmethyl)-N-(prop-2-yn-1-yl) benzenesulfonamide |

| N-(2-formylphenyl)-2-(furan-2-yl)acetamide |

| Naphtho[2,3-b]furan-4,9-diones |

| Bis(5-R-2-furyl)methylbenzoic acids |

| 2-(Furan-2-yl)-4,5-dihydro-1,3-dioxepines |

| Tetrahydrofurans |

| 2-(2-vinylphenyl)acetaldehydes |

| Aryltetralin-2-ols |

| Benzofurans |

| 2-(2-hydroxyphenyl)acetonitriles |

| 2-Arylbenzofurans |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate |

| Salicylaldehydes |

| 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives |

| Furan |

| Benzene |

| 2-Furfural |

| Vinylphenylfuran |

| Furoisoindoles |

| Oxabicycloheptene |

Mechanistic Studies of Key Transformations

The chemical behavior of this compound is dictated by the interplay of its furan ring and benzaldehyde moiety. Understanding the mechanisms of its key transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. This section delves into the elucidation of reaction pathways and the investigation of intermediates and transition states for prominent reactions involving this compound.

Elucidation of Reaction Pathways

The reaction pathways of this compound are often complex, involving multiple steps and the potential for various competing reactions. Mechanistic studies, combining experimental evidence with computational modeling, have been instrumental in mapping these intricate processes. Two notable transformations that exemplify this are the Paternò-Büchi reaction and the Wittig reaction.

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition occurs between an excited carbonyl group and an alkene, leading to the formation of an oxetane (B1205548). wikipedia.orgorganic-chemistry.org In the case of this compound, the furan ring acts as the alkene component. The reaction is initiated by the photoexcitation of the benzaldehyde carbonyl group to a singlet or triplet excited state. organic-chemistry.orgresearchgate.net The excited carbonyl then interacts with the furan ring to form a biradical intermediate. researchgate.net This intermediate can subsequently undergo ring closure to yield the oxetane product or revert to the starting materials. researchgate.net The regiochemistry and stereochemistry of the resulting oxetane are determined by the stability of the biradical intermediate and the orientation of the reactants in the transition state. researchgate.net

The general pathway can be summarized as follows:

Photoexcitation: The carbonyl group of this compound absorbs a photon, promoting an electron to an excited state (n,π* or π,π*). organic-chemistry.org

Intersystem Crossing (for triplet pathway): The initial singlet excited state may undergo intersystem crossing to a more stable triplet state.

Intermediate Formation: The excited carbonyl group reacts with the furan double bond to form a 1,4-biradical intermediate. researchgate.net

Cyclization: The biradical undergoes spin inversion (for the triplet pathway) and subsequent ring closure to form the four-membered oxetane ring.

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis from aldehydes and ketones. organic-chemistry.orgwikipedia.org When this compound is treated with a phosphonium (B103445) ylide (Wittig reagent), the aldehyde group is converted into a double bond. The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.comresearchgate.net This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the alkene and a stable phosphine (B1218219) oxide, which is the driving force for the reaction. organic-chemistry.org

The reaction pathway is generally accepted as:

Ylide Attack: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of this compound.

Oxaphosphetane Formation: This attack leads to the formation of a cyclic oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com

Cycloreversion: The oxaphosphetane collapses, breaking the C-P and C-O bonds and forming a C=C and a P=O double bond, to give the final alkene product and triphenylphosphine (B44618) oxide.

Investigation of Intermediates and Transition States

The transient nature of intermediates and the high energy of transition states make their direct observation challenging. Therefore, a combination of spectroscopic techniques, kinetic studies, and computational methods like Density Functional Theory (DFT) are employed to gain insights into their structure and energetics.

Paternò-Büchi Reaction Intermediates and Transition States: In the Paternò-Büchi reaction of this compound, the key intermediate is the 1,4-biradical. researchgate.net The stability of this biradical, which is influenced by the substitution pattern on both the furan and benzaldehyde moieties, dictates the regioselectivity of the cycloaddition. DFT calculations can be used to model the geometries and energies of the possible biradical intermediates and the transition states leading to their formation and subsequent cyclization. researchgate.net These calculations help in understanding the preference for the formation of one regioisomer over another.

| Intermediate/Transition State | Description | Method of Investigation |

| Excited Carbonyl State | Singlet or triplet excited state of the benzaldehyde carbonyl group. | Spectroscopic techniques (e.g., transient absorption spectroscopy). researchgate.net |

| Biradical Intermediate | A four-membered ring-like structure with two unpaired electrons, formed by the initial C-O bond formation between the excited carbonyl and the furan ring. | Trapping experiments, computational modeling (DFT). researchgate.net |

| Cyclization Transition State | The energy maximum along the reaction coordinate leading from the biradical to the final oxetane product. | Computational modeling (DFT). |

Wittig Reaction Intermediates and Transition States: The central intermediate in the Wittig reaction is the oxaphosphetane. wikipedia.org Its structure and the transition states for its formation and decomposition have been extensively studied, primarily through computational methods. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) is determined by the relative energies of the transition states leading to the different stereoisomeric oxaphosphetanes and their subsequent decomposition pathways. wikipedia.org For unstabilized ylides, the reaction is typically under kinetic control, and the stereoselectivity is established in the irreversible formation of the oxaphosphetane. wikipedia.org

| Intermediate/Transition State | Description | Method of Investigation |

| Phosphonium Ylide | The reactive species generated by deprotonation of a phosphonium salt. | NMR spectroscopy, X-ray crystallography (for stable ylides). |

| Oxaphosphetane | A four-membered heterocyclic intermediate containing phosphorus and oxygen. | NMR spectroscopy (at low temperatures), computational modeling (DFT). wikipedia.org |

| [2+2] Cycloaddition TS | The transition state for the formation of the oxaphosphetane from the aldehyde and the ylide. | Computational modeling (DFT). masterorganicchemistry.com |

| Retro-[2+2] Cycloaddition TS | The transition state for the decomposition of the oxaphosphetane into the alkene and phosphine oxide. | Computational modeling (DFT). masterorganicchemistry.com |

Spectroscopic and Computational Characterization in Support of Research on 2 Furan 2 Yl Benzaldehyde

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2-(Furan-2-yl)benzaldehyde, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for each proton, with their chemical shifts and coupling constants revealing the electronic environment and connectivity. In a typical analysis, the aldehydic proton appears as a singlet at approximately 9.98 ppm. semanticscholar.org The protons of the benzaldehyde (B42025) ring and the furan (B31954) ring resonate in the aromatic region, with their specific shifts and multiplicities determined by their positions and couplings with neighboring protons. semanticscholar.orgpku.edu.cn

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aldehyde (-CHO) | 9.98 | s | - | semanticscholar.org |

| Benzaldehyde Ring Protons | 7.88 - 7.80 | m | - | semanticscholar.org |

| Furan Ring Proton (H5) | 7.54 | d | 0.9 | semanticscholar.org |

| Furan Ring Proton (H3) | 6.83 | d | 3.4 | semanticscholar.org |

| Furan Ring Proton (H4) | 6.57 - 6.49 | m | - | semanticscholar.org |

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically downfield, appearing around 191.62 ppm. semanticscholar.org The aromatic carbons of both the furan and benzene (B151609) rings show signals in the range of approximately 108 to 153 ppm. semanticscholar.orgrsc.org

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Aldehyde) | 191.62 | semanticscholar.org |

| C2 (Furan) | 152.72 | semanticscholar.org |

| C5 (Furan) | 143.72 | semanticscholar.org |

| C1 (Benzene) | 136.19 | semanticscholar.org |

| C4 (Benzene) | 135.01 | semanticscholar.org |

| C2/C6 (Benzene) | 130.43 | semanticscholar.org |

| C3/C5 (Benzene) | 124.02 | semanticscholar.org |

| C4 (Furan) | 112.34 | semanticscholar.org |

| C3 (Furan) | 108.24 | semanticscholar.org |

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for probing the spatial relationships between atoms. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, confirming the assignments made from 1D spectra. pku.edu.cnpeerj.com The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space interactions between protons, which is crucial for determining the preferred conformation of the molecule, particularly the relative orientation of the furan and benzaldehyde rings. pku.edu.cnpeerj.com

²H NMR spectroscopy is employed in studies involving isotopically labeled analogs of this compound. semanticscholar.orgmdpi.comrsc.org For instance, in furan-2-carbaldehyde-d, a deuterated analog, the ²H NMR spectrum shows a resonance for the deuterium (B1214612) atom at the aldehyde position. mdpi.com This technique is instrumental in mechanistic studies and for quantifying the degree of deuteration. mdpi.com The chemical shifts in ²H NMR are equivalent to those in ¹H NMR. illinois.edu A study on furan-2-carbaldehyde-d reported the ²H resonance at 9.35 ppm. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound. The characteristic carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum. For a related compound, 4-(furan-2-yl)benzaldehyde, the C=O stretch is observed at 1692 cm⁻¹. semanticscholar.org In the deuterated analog, furan-2-carbaldehyde-d, the C=O-D bands are found at 2144, 2120, and 2084 cm⁻¹ in the Raman spectrum, which is a significant shift from the C=O-H bands. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

|---|---|---|---|

| C=O Stretch | 1692 | FTIR | semanticscholar.org |

| C=O-D Stretch | 2144, 2120, 2084 | Raman | mdpi.com |

| C-H Stretch (Aldehyde) | 3125, 2855, 2719 | Raman | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. The primary functional groups are the aldehyde and the furan ring.

The aldehyde group is identified by two main vibrational modes: the C=O stretching and the C-H stretching. The carbonyl (C=O) stretch is a strong, sharp band typically appearing in the region of 1680-1715 cm⁻¹. openaccesspub.org For furan-2-carbaldehyde (furfural), a closely related compound, this band is observed around 1687 cm⁻¹. mdpi.com The aldehydic C-H bond shows characteristic stretching vibrations between 2700 cm⁻¹ and 2850 cm⁻¹. mdpi.com

The furan ring, a five-membered aromatic heterocycle, exhibits several characteristic bands. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and the C-O-C stretching of the ether group within the ring. openaccesspub.orgijsra.net The presence of both the benzaldehyde and furan moieties can be confirmed by the combination of these distinct absorption bands in the IR spectrum.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | 2700 - 2850 |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aromatic (Benzene) | C-H Stretch | ~3030 |

| Aromatic (Benzene) | C=C Stretch | 1450 - 1600 |

| Furan | C-H Stretch | >3100 |

| Furan | C=C Stretch | 1450 - 1600 |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would help in characterizing the vibrational modes of the carbon-carbon bonds in both the furan and benzene rings. In studies of the related compound furfural (B47365), characteristic Raman bands for the aldehydic C-H group are found at 2855 and 2719 cm⁻¹. mdpi.com The C=O stretching vibration also gives a strong Raman signal. The aromatic ring stretching modes of both the furan and benzene rings would be clearly visible, typically in the 1300-1600 cm⁻¹ region. Comparing the Raman and IR spectra helps to provide a more complete picture of the molecule's vibrational framework. mdpi.comresearchgate.net

Table 2: Key Raman Shifts for Furan-2-Carbaldehyde (Furfural) Relevant to this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aldehydic C-H Stretch | 2855, 2719 |

| Aromatic C-H Stretch | ~3125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. The compound has a molecular formula of C₁₁H₈O₂ and a molecular weight of approximately 172.18 g/mol . fluorochem.co.ukcymitquimica.commatrix-fine-chemicals.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 172. The fragmentation pattern is expected to involve characteristic losses. A primary fragmentation pathway would likely be the loss of the formyl radical (•CHO, 29 Da) to produce a stable cation at m/z 143 [M-29]⁺. Another expected fragmentation is the loss of carbon monoxide (CO, 28 Da) from the aldehyde group, resulting in a fragment at m/z 144 [M-28]⁺. researchgate.net Further fragmentation could involve the cleavage of the furan or benzene ring, consistent with fragmentation patterns observed for other aryl-furan compounds. researchgate.netnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion/Fragment | Description |

|---|---|---|

| 172 | [C₁₁H₈O₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₁H₇O₂]⁺ | Loss of H• from aldehyde ([M-1]⁺) |

| 144 | [C₁₀H₈O]⁺ | Loss of CO from aldehyde ([M-28]⁺) |

| 143 | [C₁₀H₇O]⁺ | Loss of •CHO radical ([M-29]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the benzene ring, the furan ring, and the carbonyl group, gives rise to characteristic absorptions in the UV region. The spectrum is expected to show intense bands corresponding to π→π* transitions associated with the aromatic rings and the C=O double bond. nih.gov A less intense band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, is also anticipated. dergipark.org.tr Studies on similar conjugated systems, such as 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, have detailed the assignment of these various spectral transitions. researchgate.net The solvent used can influence the position of these peaks, particularly the n→π* transition.

Table 4: Expected UV-Vis Absorption Bands for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π→π* | Benzene Ring, Furan Ring, C=O | 200 - 300 |

Electron Spin Resonance (ESR) Spectroscopy (if applicable for radical species or metal complexes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. Therefore, it is not applicable for the direct characterization of the diamagnetic this compound molecule in its ground state.

However, ESR spectroscopy becomes highly relevant when studying radical ions of the compound or its coordination complexes with paramagnetic metal ions. tib.eu For instance, if this compound is reduced to form a radical anion, ESR can be used to study the distribution of the unpaired electron spin density across the molecule. Furthermore, if the molecule is used as a ligand to form complexes with transition metals like copper(II) or manganese(II), ESR is a powerful tool for probing the electronic structure and geometry of the metal center in the complex. ijsra.netekb.egacs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations can predict a wide range of characteristics that complement experimental data.

Typical DFT studies involve:

Geometry Optimization: Calculating the lowest energy structure, which provides theoretical bond lengths and angles. These can be compared with experimental data if available. rroij.com

Vibrational Frequency Analysis: Predicting the IR and Raman spectra. This aids in the assignment of experimental vibrational bands. researchgate.netresearchgate.net

Electronic Property Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netbohrium.comnih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to predict reactive sites for electrophilic and nucleophilic attack. bohrium.comnih.gov

Natural Bond Orbital (NBO) Analysis: Studying intramolecular charge transfer and delocalization of electron density, which helps in understanding the stability arising from conjugation and hyperconjugation. researchgate.netnih.gov

DFT calculations on structurally related molecules, such as chalcone (B49325) derivatives containing a furan ring or substituted benzaldehydes, have demonstrated the utility of this approach in understanding molecular structure and reactivity. researchgate.netrsc.org

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan-2-carbaldehyde (Furfural) |

| 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one |

| Benzene |

| Carbon monoxide |

| Copper(II) |

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the molecular structure and electronic properties of compounds like this compound. Geometry optimization is performed to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For heterocyclic compounds containing furan and benzene rings, calculations are often carried out using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G(d,p).

The optimized structure reveals key geometric parameters. For instance, in related furan-phenyl structures, the dihedral angle between the furan and phenyl rings is a critical parameter, indicating the degree of planarity or twist in the molecule. In a similar molecule, (E)-furan-2-carbaldehyde O-benzoyloxime, the benzoate (B1203000) and furan rings are nearly coplanar, with a dihedral angle of 11.68 (9)°. This near-planarity facilitates electronic conjugation between the two ring systems.

The electronic properties are primarily understood through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of molecular reactivity and stability.

A smaller HOMO-LUMO gap suggests a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-(furan-2-yl)-1H-benzo[d]imidazole, a structurally related compound, the calculated HOMO energy is -5.89 eV and the LUMO energy is -1.53 eV, resulting in an energy gap of 4.36 eV. In another complex molecule containing the 2-(furan-2-yl) moiety, the HOMO is distributed over the phenyl rings, while the LUMO is located on the imidazole (B134444) and furan rings, indicating the regions of electron donation and acceptance, respectively. These analyses help in understanding the charge transfer that occurs within the molecule.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.53 |

| Energy Gap (ΔE) | 4.36 |

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides experimental data on the vibrational modes of a molecule. Theoretical frequency calculations using DFT methods are essential for the accurate assignment of these experimental bands. Calculated harmonic frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the computational method, improving agreement with experimental data.

For furan-containing aldehydes, specific vibrational modes are of interest:

C-H Vibrations : Aromatic C-H stretching vibrations typically appear in the 3110–3000 cm⁻¹ region. For furan rings specifically, C-H stretching modes are observed around 3120 cm⁻¹.

C=O Vibrations : The carbonyl (C=O) stretching vibration is a strong, characteristic band. In a related hydrazone, this mode appears around 1682 cm⁻¹ in the FT-IR spectrum.

Ring Vibrations : The C-C stretching vibrations within the aromatic rings occur at lower frequencies, typically in the 1300–800 cm⁻¹ range.

In a study on 2N-(furfural) amino pyridine, a Schiff base derived from a furan aldehyde, semi-empirical methods (AM1 and PM3) were used to calculate vibrational modes, showing a strong correlation with experimental IR spectra. Such analyses, especially when performed with higher-level DFT methods, allow for a detailed understanding of the molecule's dynamic structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Furan C-H Stretch | ~3120 | |

| Aldehyde C-H Stretch | ~2847-2715 | |

| Carbonyl (C=O) Stretch | ~1682 | |

| Pyridine Ring C-H Bending | 1469, 1295 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for molecular stability.